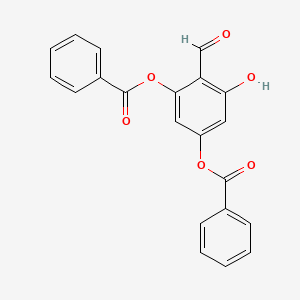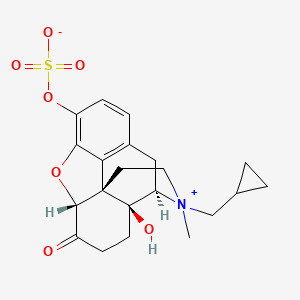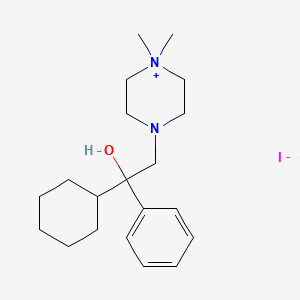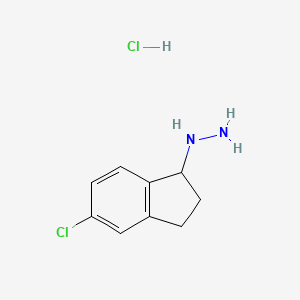
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride is a chemical compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a chloro-substituted indane ring system attached to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride typically involves the reaction of 5-chloro-2,3-dihydro-1H-inden-1-one with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: May be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride is not well-documented. as a hydrazine derivative, it is likely to interact with biological molecules through the formation of hydrazone linkages or by acting as a nucleophile in biochemical reactions. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (5-chloro-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
- 5-chloro-2,3-dihydro-1H-inden-1-amine hydrochloride
- 1-(2,3-dihydro-1H-inden-5-yl)ethanone
Uniqueness
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine hydrochloride is unique due to the presence of both a chloro-substituted indane ring and a hydrazine moiety
Propiedades
Número CAS |
2913279-57-7 |
|---|---|
Fórmula molecular |
C9H12Cl2N2 |
Peso molecular |
219.11 g/mol |
Nombre IUPAC |
(5-chloro-2,3-dihydro-1H-inden-1-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)12-11;/h2-3,5,9,12H,1,4,11H2;1H |
Clave InChI |
RVFZAXCMXFAIOV-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C1NN)C=CC(=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


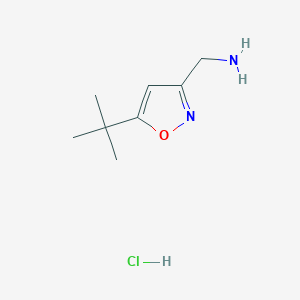
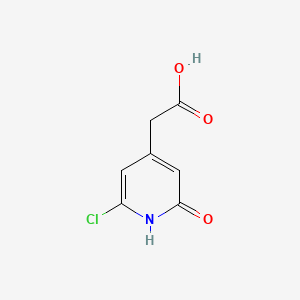



![1-[3-Chloro-4-[4-methyl-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-2-yl]phenyl]-1,2,4-triazole](/img/structure/B13445791.png)
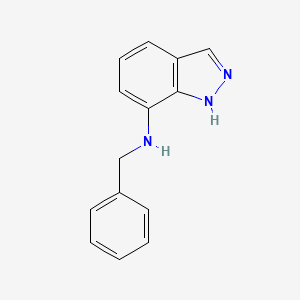
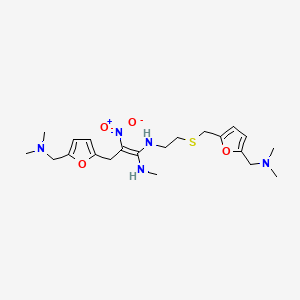

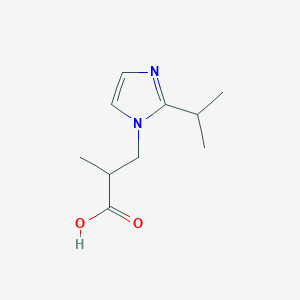
![3-[2-(Ethylsulfonyl)propyl]-Pentanedioic Acid](/img/structure/B13445816.png)
